molecular formula C17H22N4O5 B11655971 1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-

1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-

Cat. No.: B11655971
M. Wt: 362.4 g/mol
InChI Key: AQUICHQENWTAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting with the preparation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Methoxybenzene, nitric acid

Major Products Formed

    Oxidation: Nitro and carbonyl derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C17H22N4O5/c1-15(2)16(20(22)23)8-18-10-17(15,21(24)25)11-19(9-16)14(18)12-4-6-13(26-3)7-5-12/h4-7,14H,8-11H2,1-3H3

InChI Key

AQUICHQENWTAOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.